molecular formula C17H14O5 B191105 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one CAS No. 24160-14-3

3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Cat. No. B191105
CAS RN: 24160-14-3
M. Wt: 298.29 g/mol
InChI Key: VFZIJLPRJAQGFO-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one” is a type of organic compound known as a chromenone, which is a class of compounds characterized by a chromene (or benzopyran) backbone with a ketone functional group . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (-OCH3) groups at the 3rd and 4th positions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3,4-dimethoxyphenylacetic acid have been synthesized through various methods, including decarboxylation reactions .

Scientific Research Applications

  • Selective COX-2 Inhibitor : A structurally similar compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, was characterized as a novel selective COX-2 inhibitor. This finding suggests potential anti-inflammatory and analgesic applications for compounds in this class (Rullah et al., 2015).

  • Synthetic Protocol Development : Research has been conducted on novel protocols for synthesizing similar compounds, such as 3-(3,4-dihydroxyphenyl)-8-hydroxy-2H-chromen-2-one, which can lead to applications in drug development and organic chemistry (Svinyarov & Bogdanov, 2015).

  • Crystal Structure Analysis : The crystal structure of related compounds has been determined, providing insights into their molecular conformation and potential interactions. Such studies are crucial for drug design and understanding the physical properties of these compounds (Penkova, Retailleau, & Manolov, 2010).

  • Aldose Reductase Inhibitory Activity : A derivative, 2-[(4-hydroxyphenyl)thio]-7-isopropoxy-5,6-dimethoxy-4H-chromen-4-one, has been synthesized with a focus on its aldose reductase inhibitory activity. This suggests potential therapeutic applications for diabetic complications (Igarashi et al., 2005).

  • Antibacterial and Antioxidant Activities : New derivatives of this class have shown potential antibacterial and antioxidant activities, indicating their use in developing new therapeutics (Al-ayed, 2011).

  • Potential in Antimicrobial and Antioxidant Therapy : Synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, with some compounds showing antimicrobial and antioxidant activity, suggests their utility in treating infections and oxidative stress-related conditions (Hatzade et al., 2008).

  • Synthesis of Chromone Crown Ethers : Research on the synthesis and complexation of chromone crown ethers, including dihydroxy-3-(3,4-dimethoxyphenyl)-2H-chromenones, highlights potential applications in chemical sensing and molecular recognition (Gündüz et al., 2006).

  • Radical Scavengers and Antioxidants : Studies on 4-hydroxy bis-coumarins, related to the compound , as radical scavengers and antioxidants suggest potential applications in preventing oxidative damage in biological systems (Kancheva et al., 2010).

  • Anticancer Potential : Research on Ru(II) DMSO complexes with substituted flavones, including 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, has shown significant cytotoxic potential against breast cancer cell lines, indicating possible applications in cancer therapy (Singh et al., 2017).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-14-6-3-10(7-16(14)21-2)13-9-22-15-8-11(18)4-5-12(15)17(13)19/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZIJLPRJAQGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178869
Record name 4H-1-Benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

CAS RN

24160-14-3
Record name 4H-1-Benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-7-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024160143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

14.4 g (0.05 mole) of 2,4-dihydroxy-phenyl-(3',4'-dimethoxy-benzyl)-ketone are reacted with 10.5 g (0.07 mole) ethyl-orthoformate in 10 ml of dimethyl-formamide in the presence of 1 ml morpholine. The reaction mixture is maintained at 80°-85° C., and in the second hour a solid precipitates. After 6 hours 1OO ml of chloroform are added to the mixture, the precipitated substance is filtered and dried. 7-hydroxy-3',4'-dimethoxy-isoflavone is obtained.
Name
2,4-dihydroxy-phenyl-(3',4'-dimethoxy-benzyl)-ketone
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14.4 g
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ethyl-orthoformate
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10.5 g
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1 mL
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10 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a similar manner to Example 2.1 above, 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxy-phenyl)-ethanone dissolved in DMF had added boron trifluoride diethyl etherate followed by methanesulfonyl chloride in DMF. Addition of water to the reaction mixture afforded 3-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one.
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Synthesis routes and methods III

Procedure details

This compounds was synthesised in the same manner as described above. Resorcinol (0.66 g, 6 mmol), 3,4-dimethoxy-phenylacetic acid (1.18 g, 6 mmol), BF3Et2O (4 ml), PCl5 (1.9 g, 9.1 mmol), DMF (5 ml and 10 ml). The precipitate formed was filtered and re-crystallized from methanol to give 3-(3,4-Dimethoxy-phenyl)-7-hydroxy-chromen-4-one as a pale orange solid (1.43 g, 80%); Rf 0.9 ethyl acetate/hexane (75/25).
Quantity
0.66 g
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reactant
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1.18 g
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1.9 g
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SH Son, JM Do, JN Yoo, HW Lee, NK Kim, HS Yoo… - Bioorganic …, 2021 - Elsevier
In this study, polyhydroxyisoflavones that directly prevent the aggregation of both amyloid β (Aβ) and tau were expediently synthesized via divergent Pd(0)-catalyzed Suzuki-Miyaura …
Number of citations: 6 www.sciencedirect.com

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